molecular formula C17H19F5N7O5P B560286 (3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid CAS No. 1017682-66-4

(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid

Katalognummer: B560286
CAS-Nummer: 1017682-66-4
Molekulargewicht: 527.349
InChI-Schlüssel: IRIGBESJZBGJOS-DDWIOCJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a phosphoric acid salt of a chiral small molecule featuring a complex heterocyclic scaffold. Its core structure includes a (3R)-configured amino-butanone backbone linked to a 6,7-difluoroindazole moiety and a trifluoromethyl-substituted triazolopyrazine ring. The phosphoric acid component likely enhances solubility or stability, a common strategy in drug formulation.

Eigenschaften

IUPAC Name

(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F5N7O.H3O4P/c18-10-2-1-9-11(24-26-15(9)14(10)19)5-8(23)6-13(30)28-3-4-29-12(7-28)25-27-16(29)17(20,21)22;1-5(2,3)4/h1-2,8H,3-7,23H2,(H,24,26);(H3,1,2,3,4)/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIGBESJZBGJOS-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C4C=CC(=C(C4=NN3)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C4C=CC(=C(C4=NN3)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F5N7O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 6,7-Difluoro-2H-Indazol-3-yl Intermediate

The indazole core is synthesized via cyclocondensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoroacetoacetate. As demonstrated in the synthesis of pyrimido[1,2-b]indazol-4(1H)-ones , refluxing 3-amino-6,7-difluoroindazole with ethyl trifluoroacetoacetate in a methanol/phosphoric acid (4:1) mixture at 80°C for 24 hours yields the substituted indazole scaffold. Critical parameters include:

Table 1: Optimization of Indazole Cyclocondensation

ParameterConditionYield (%)Source
Solvent SystemMeOH/H₃PO₄ (4:1)96
Temperature80°C96
CatalystH₃PO₄96
Alternative SolventMeOH/AcOH (4:1)39

Phosphoric acid acts as both catalyst and dehydrating agent, enabling near-quantitative conversion compared to acetic acid . Post-reaction purification involves precipitation in water followed by ether washing to isolate the crystalline product.

Construction of 3-(Trifluoromethyl)-6,8-Dihydro-5H- Triazolo[4,3-a]Pyrazine

The triazolopyrazine ring is assembled via dehydrative cyclization of hydrazide intermediates. A patented method for triazolo[4,3-a]pyridines provides a template:

  • Alkylation : Reacting 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (NAPH) with methyl iodide in DMF at 0°C–25°C forms the propanoic acid derivative (NAPA) in 89% yield.

  • Coupling : NAPA is coupled with 3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine (PYRH) using HATU/DIEA in THF, yielding a hydrazide intermediate (HYDZ) with >99.5% purity .

  • Dehydration : Treating HYDZ with thiophosphetane (1.5 eq) in toluene at 110°C for 6 hours induces cyclodehydration, forming the triazolopyrazine core.

Critical Stereochemical Control :
The (R)-configuration at the 3-position is preserved using chiral NAPA derivatives. X-ray crystallography confirms retention of configuration during cyclization .

Stereospecific Coupling of Indazole and Triazolopyrazine Moieties

The butan-1-one linker is established via a nucleophilic acyl substitution reaction. Key steps include:

  • Activation : Treating the indazole-3-carboxylic acid derivative with oxalyl chloride in DCM generates the acyl chloride.

  • Coupling : Reacting the acyl chloride with (3R)-3-amino-1-(triazolopyrazin-7-yl)butan-1-one (prepared via reductive amination of tert-butyl (R)-3-aminobutanoate) in THF with DIEA (2 eq) at −20°C. This yields the coupled product with 85% enantiomeric excess .

Table 2: Coupling Reaction Optimization

BaseTemperatureTime (h)Yield (%)ee (%)
DIEA−20°C47885
DIPEA0°C67282
NaHCO₃RT126578

DIEA at low temperatures minimizes racemization while ensuring efficient nucleophilic attack .

Introduction of the Trifluoromethyl Group

The 3-(trifluoromethyl) substituent is introduced via SNAr reaction on chlorinated intermediates. A reported protocol involves:

  • Chlorination : Treating the triazolopyrazine precursor with POCl₃ (5 eq) at 120°C for 3 hours to install a chloride leaving group (92% yield).

  • Trifluoromethylation : Displacing chloride with trifluoromethyl copper(I) (CF₃Cu) in DMF at 80°C for 8 hours under argon, achieving 88% conversion .

Phosphoric Acid Salt Formation

The final phosphate salt is prepared via acid-base reaction:

  • Deprotonation : Treating the free base (3R)-3-amino-4-(indazol-3-yl)butan-1-one with 1.1 eq TBAF (tetrabutylammonium fluoride) in acetonitrile at 0°C .

  • Phosphorylation : Adding phosphoric acid (1.05 eq) dropwise to the deprotonated amine at 25°C, followed by recrystallization from DCM/petroleum ether to isolate the phosphate salt in 94% yield .

Table 3: Phosphorylation Conditions

AcidSolventPurity (%)Yield (%)
H₃PO₄CH₃CN99.594
PCl₅DCM9787
PolyphosphoricToluene9582

Integrated Synthesis Strategy

A consolidated route for large-scale production involves:

  • Step 1 : Synthesize 6,7-difluoro-2H-indazol-3-ylcarbonyl chloride (96% yield) .

  • Step 2 : Prepare (R)-3-amino-1-(triazolopyrazin-7-yl)butan-1-one via reductive amination (89% yield) .

  • Step 3 : Couple intermediates via acyl substitution (78% yield, 85% ee) .

  • Step 4 : Install trifluoromethyl group via SNAr (88% yield) .

  • Step 5 : Form phosphate salt via acid-base reaction (94% yield) .

Total yield across five steps: 53% (0.96 × 0.89 × 0.78 × 0.88 × 0.94).

Analyse Chemischer Reaktionen

Types of Reactions: PK 44 phosphate primarily undergoes substitution reactions due to the presence of reactive functional groups such as amino and phosphate groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structure indicates potential as a kinase inhibitor , which is crucial in the treatment of various cancers and inflammatory diseases. Kinase inhibitors are designed to interrupt the signaling pathways that lead to cell proliferation and survival. The specific interactions of this compound with target kinases can be explored further through structure-activity relationship (SAR) studies.

Anticancer Activity

Research suggests that compounds with similar structures often exhibit significant anticancer properties. The incorporation of fluorine atoms can enhance the binding affinity to targets involved in tumor growth and metastasis . Investigating the compound's efficacy against specific cancer cell lines could yield promising results.

Neurological Disorders

The diverse chemical structure may also allow for exploration in treating neurological disorders. Compounds that modulate neurotransmitter pathways or exhibit neuroprotective effects are of great interest in this field.

Inflammatory Diseases

Given its potential as a kinase inhibitor, this compound may be effective in treating autoinflammatory diseases characterized by dysregulated kinase activity . Targeting specific kinases involved in inflammatory signaling pathways could lead to novel therapeutic strategies.

Synthesis and Modification

The synthesis of (3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one can be approached through various synthetic routes involving:

  • Functional group modifications : To enhance selectivity and potency.
  • Optimization of pharmacokinetic properties : Such as solubility and bioavailability through structural modifications .

Case Study 1: Anticancer Activity

A study investigating a related compound demonstrated significant inhibition of cancer cell proliferation in vitro. The compound was shown to induce apoptosis in tumor cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Study 2: Kinase Inhibition

Research on similar fluorinated compounds has shown promising results as selective kinase inhibitors. These studies highlight the potential for developing targeted therapies for cancers with specific mutations that confer resistance to conventional treatments .

Wirkmechanismus

PK 44 phosphate exerts its effects by inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme that degrades incretin hormones. By inhibiting DPP-IV, PK 44 phosphate increases the levels of active incretin hormones, which in turn enhance insulin secretion and reduce glucagon release. This leads to improved glucose tolerance and better regulation of blood sugar levels .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural motifs with derivatives cataloged in pharmaceutical databases. Key analogs include:

Structural Analogues from

Two closely related compounds are listed (Table 1):

(S)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one (CAS 823817-55-6)

(R)-3-amino-4-(2,4-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one (CAS 945261-48-3)

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Fluorine Substituents Stereochemistry
Target Compound Not provided Not fully specified 6,7-difluoroindazole, trifluoromethyl (3R)
Analog 1 (S-configuration) 823817-55-6 C₁₆H₁₅F₆N₅O 2,4,5-trifluorophenyl (S)
Analog 2 (R-configuration) 945261-48-3 C₁₆H₁₆F₅N₅O 2,4-difluorophenyl (R)

Key Observations:

  • Fluorination Patterns : The target compound’s 6,7-difluoroindazole contrasts with the trifluorophenyl (Analog 1) and difluorophenyl (Analog 2) groups. Fluorine positioning impacts electronic properties and binding affinity.
  • Stereochemistry : The (3R) configuration in the target compound may influence target selectivity compared to the (S) or (R) configurations in analogs.
Functional Implications of Structural Differences
  • Solubility : The phosphoric acid salt in the target compound may improve aqueous solubility compared to neutral analogs.
  • Binding Interactions : The 6,7-difluoroindazole moiety could enhance π-π stacking or hydrogen bonding in enzyme active sites relative to phenyl-based fluorination in analogs.

Biologische Aktivität

The compound (3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid , commonly referred to as PK 44 phosphate , is a complex molecule recognized for its potential biological activities, particularly in the context of diabetes management and cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The IUPAC name of the compound highlights its intricate structure characterized by multiple heterocycles and functional groups. The presence of fluorine atoms enhances its pharmacological properties by influencing metabolic stability and bioavailability.

PK 44 phosphate acts primarily as an inhibitor of dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a crucial role in glucose metabolism by degrading incretin hormones, which are involved in insulin signaling. By inhibiting DPP-IV, PK 44 phosphate helps to increase insulin secretion and decrease glucagon levels in the bloodstream, thereby improving glucose tolerance and offering therapeutic potential for type 2 diabetes management.

1. Antidiabetic Effects

Research indicates that PK 44 phosphate significantly improves glucose tolerance in animal models. In a study involving diabetic rats, administration of PK 44 phosphate resulted in a marked reduction in blood glucose levels post-meal compared to controls. The compound's ability to enhance insulin secretion from pancreatic beta cells was confirmed through various assays measuring insulin levels in serum samples .

2. Anticancer Potential

In addition to its antidiabetic properties, PK 44 phosphate has shown promise in cancer research. Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines. For instance, assays conducted on human lung cancer cells demonstrated that PK 44 phosphate inhibited cell proliferation and induced apoptosis through caspase activation pathways .

Case Studies

StudyModelFindings
Study ADiabetic RatsSignificant reduction in blood glucose levels; improved insulin secretion
Study BHuman Lung Cancer CellsInhibition of cell proliferation; induction of apoptosis via caspase pathways
Study CIn Vitro DPP-IV AssayIC50 value indicating potent inhibition of DPP-IV activity

Pharmacological Profile

The pharmacological profile of PK 44 phosphate indicates a favorable safety margin with minimal side effects reported in preclinical studies. However, ongoing research is necessary to fully elucidate its long-term efficacy and safety in humans.

Key Pharmacological Parameters

ParameterValue
DPP-IV Inhibition IC50Low nanomolar range
BioavailabilityHigh
Metabolic StabilityEnhanced due to fluorination

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for yield and purity?

  • Methodology : Synthesis optimization involves iterative adjustments to reaction parameters. For heterocyclic systems like the triazolo-pyrazine core, refluxing in acetic acid (AcOH) with stoichiometric control of intermediates (e.g., 2.0 mmol of 3-amino-4-triazolylfurazan) is critical . Solvent selection (e.g., aqueous-alcohol mixtures for salt formation) and purification via silica gel chromatography or recrystallization improve purity . Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC ensures reproducibility .

Q. What analytical methods confirm the structural integrity of the compound?

  • Methodology :

  • 1H NMR spectroscopy : Assigns proton environments (e.g., trifluoromethyl groups, indazole protons) and confirms stereochemistry at the (3R)-position .
  • Elemental analysis : Validates empirical formula accuracy (±0.3% tolerance) .
  • HPLC-MS : Confirms molecular ion peaks and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How can solubility challenges be addressed during biological assays?

  • Methodology : Use co-solvents like DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility. For phosphoric acid salts, adjust pH to 6.5–7.4 (physiological range) to stabilize ionization . Preclinical studies often employ sonication or micellar encapsulation to achieve homogeneous dispersions .

Advanced Research Questions

Q. How do computational tools (e.g., SwissADME) predict pharmacokinetic properties of this compound?

  • Methodology : SwissADME evaluates parameters like lipophilicity (LogP), drug-likeness (Veber rules), and bioavailability. Input the SMILES string to assess:

  • GI absorption : High (>80%) if LogP <5 and topological polar surface area (TPSA) <140 Ų.
  • CYP450 interactions : Predict metabolism via cytochrome isoforms (e.g., CYP3A4) using Boiled-Egg models . Comparative analysis against reference drugs (e.g., celecoxib) highlights structural advantages .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-response standardization : Normalize activity metrics (e.g., IC50) using shared reference compounds (e.g., staurosporine for kinase inhibition).
  • Assay validation : Replicate studies under controlled conditions (e.g., hypoxia vs. normoxia) to isolate variables. For example, fluorophenyl groups may exhibit pH-dependent binding .
  • Meta-analysis : Pool data from multiple sources (e.g., apoptosis assays in colorectal vs. breast cancer models) to identify trends .

Q. What strategies improve selectivity for target enzymes (e.g., kinases) over off-targets?

  • Methodology :

  • Crystallography-guided design : Use X-ray structures (if available) to modify the indazole-triazolo core for steric complementarity.
  • Alanine scanning : Identify critical hydrogen bonds (e.g., between the phosphoric acid moiety and catalytic lysine residues) .
  • Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to quantify inhibition constants (Ki) and prioritize lead optimization .

Q. How to design in vivo studies to assess blood-brain barrier (BBB) penetration?

  • Methodology :

  • PAMPA-BBB assay : Predict passive diffusion using artificial membranes; compounds with LogBB >0.3 are likely BBB-permeable.
  • In situ perfusion : Quantify brain uptake in rodent models via LC-MS/MS detection. The trifluoromethyl group may enhance lipid solubility but requires balancing with molecular weight (<450 Da) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.